SYM 2081

Description

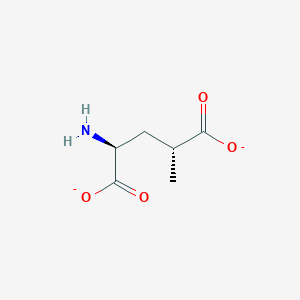

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H9NO4-2 |

|---|---|

Poids moléculaire |

159.14 g/mol |

Nom IUPAC |

(2S,4R)-2-amino-4-methylpentanedioate |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-2/t3-,4+/m1/s1 |

Clé InChI |

KRKRAOXTGDJWNI-DMTCNVIQSA-L |

SMILES isomérique |

C[C@H](C[C@@H](C(=O)[O-])N)C(=O)[O-] |

SMILES canonique |

CC(CC(C(=O)[O-])N)C(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of SYM 2081: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYM 2081, chemically known as (2S,4R)-4-methylglutamate, is a powerful and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its remarkable selectivity over AMPA and NMDA receptors has established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Selective Kainate Receptor Agonism

This compound exerts its effects by binding to and activating kainate receptors, which are ligand-gated ion channels that mediate excitatory neurotransmission.[2][4] The binding of this compound to the kainate receptor induces a conformational change that opens the ion channel, leading to an influx of cations and subsequent neuronal depolarization. A key characteristic of this compound's action, particularly at recombinant GluR6 receptors, is the induction of a rapidly desensitizing current.[1][2] This means that upon initial activation, the receptor quickly enters a non-conducting state despite the continued presence of the agonist.

Recent studies have also highlighted a role for this compound in suppressing mast cell activation through its agonistic action on the GluK2 kainate receptor subunit.[5] This has been shown to inhibit mast cell degranulation and reduce the expression of genes associated with mast cell proliferation, suggesting potential therapeutic applications in inflammatory skin diseases.[5]

Quantitative Data Summary

The selectivity and potency of this compound have been quantified through various binding and functional assays. The following tables summarize the key affinity and efficacy data.

Table 1: Radioligand Binding Affinity of this compound at Glutamate Receptors

| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate (Wild-Type) | Rat Forebrain | [3H]kainic acid | ~32 | [2] |

| Kainate (Recombinant) | GluR6 | [3H]kainic acid | ~19 | [2] |

| AMPA (Wild-Type) | Rat Forebrain | - | ~25,600 | [2] |

| NMDA (Wild-Type) | Rat Forebrain | - | ~6,400 | [2] |

Table 2: Functional Potency (EC50) of this compound at Glutamate Receptors

| Receptor Subtype | Expression System | Technique | EC50 (µM) | Reference |

| Kainate (GluR5) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | [1] |

| Kainate (GluR6) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | [1] |

| Kainate (GluR6) | HEK 293 cells | - | ~1 | [2] |

| AMPA (GluR1) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [1] |

| AMPA (GluR3) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [1] |

| AMPA | Primary cortical cultures | - | 325 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for different glutamate receptor subtypes.

Methodology:

-

Membrane Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to isolate crude synaptic membranes.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]kainic acid for kainate receptors) and varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Two-Electrode Voltage Clamp (TEVC) Recordings in Xenopus Oocytes

Objective: To measure the functional activity (agonist-induced currents) of this compound at specific recombinant receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired glutamate receptor subunits (e.g., GluR5, GluR6, GluR1, GluR3).

-

Incubation: The oocytes are incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording). The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).

-

Drug Application: Solutions containing varying concentrations of this compound are perfused over the oocyte. To study kainate receptors without rapid desensitization, concanavalin (B7782731) A can be included in the perfusion solution.

-

Data Acquisition and Analysis: The inward currents evoked by this compound are recorded. The peak current amplitude at each concentration is measured, and a dose-response curve is generated to determine the EC50 value.

Visualizations

Signaling Pathway and Selectivity of this compound

Caption: Receptor selectivity and downstream signaling of this compound.

Experimental Workflow for TEVC Recordings

Caption: Workflow for two-electrode voltage clamp experiments.

References

- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYM-2081 - Wikipedia [en.wikipedia.org]

- 4. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of SYM 2081: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYM 2081, chemically identified as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its discovery marked a significant advancement in the pharmacological dissection of glutamate receptor function, providing a valuable tool to investigate the physiological and pathological roles of kainate receptors. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It includes a summary of its binding and functional data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Introduction and Discovery

The quest for selective ligands for glutamate receptor subtypes led to the synthesis and characterization of various analogs of glutamic acid. The introduction of a methyl group at the 4-position of glutamic acid was found to confer selectivity for kainate receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Among the stereoisomers of 4-methylglutamic acid, the (2S,4R)-isomer, designated this compound, emerged as a particularly potent and selective agonist.[1] Its high affinity and selectivity have established this compound as a crucial pharmacological tool for elucidating the functions of kainate receptors in the central nervous system and beyond.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S,4R)-2-Amino-4-methylpentanedioic acid |

| Synonyms | (2S,4R)-4-Methylglutamic acid |

| CAS Number | 31137-74-3 |

| Molecular Formula | C6H11NO4 |

| Molar Mass | 161.157 g/mol |

| Appearance | White solid |

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Receptor | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate | Rat forebrain (wild-type) | [3H]kainic acid | ~32 | [1] |

| Kainate (GluR6) | Recombinant | [3H]kainic acid | ~19 | [1] |

| AMPA | Rat forebrain (wild-type) | - | >100,000 | [2] |

| NMDA | Rat forebrain (wild-type) | - | ~7,000 | [2] |

Table 2: Functional Activity of this compound

| Receptor Subunit | Expression System | Assay | EC50 (µM) | Reference |

| GluR5 (GluK1) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | [3] |

| GluR6 (GluK2) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | [3] |

| GluR1 (AMPA) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [3] |

| GluR3 (AMPA) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [3] |

| GluK2 | HEK293 cells | Patch clamp | ~1 | [1] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Capsaicin-Induced Hyperalgesia

| Treatment | Dose (mg/kg, i.p.) | Hindpaw Withdrawal Frequency (%) | Hindpaw Withdrawal Latency (s) | Reference |

| Vehicle + Capsaicin (B1668287) | - | 41 ± 7 | 5.9 ± 0.4 | [4] |

| This compound + Capsaicin | 100 | 18 ± 4 | 7.7 ± 0.5 | [4] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for kainate receptors.

Materials:

-

Rat forebrain tissue or cells expressing recombinant kainate receptors (e.g., GluR6).

-

[3H]kainic acid (radioligand).

-

This compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Homogenize rat forebrain tissue or cells in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]kainic acid at a concentration near its Kd, and varying concentrations of this compound or other unlabeled ligands.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]kainic acid (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To measure the functional activity of this compound at different kainate and AMPA receptor subunits.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired glutamate receptor subunits (e.g., GluK1, GluK2, GluR1, GluR3).

-

This compound and other agonists.

-

Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Two-electrode voltage clamp setup.

-

Concanavalin A (to reduce desensitization).

Protocol:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the cRNA for the desired receptor subunit into the oocyte cytoplasm. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply this compound at various concentrations to the oocyte through the perfusion system. To study rapidly desensitizing receptors, co-apply with Concanavalin A.

-

Data Acquisition and Analysis: Record the inward currents elicited by this compound. Generate concentration-response curves and determine the EC50 value by fitting the data to a sigmoidal function.

In Vivo Model of Inflammatory Pain

Objective: To assess the analgesic efficacy of this compound in a rat model of hyperalgesia.

Materials:

-

Adult male Sprague-Dawley rats.

-

Capsaicin or Carrageenan solution.

-

This compound.

-

Von Frey filaments (for mechanical hyperalgesia).

-

Radiant heat source (for thermal hyperalgesia).

Protocol:

-

Induction of Hyperalgesia: Inject capsaicin or carrageenan into the plantar surface of one hind paw of the rat to induce localized inflammation and hyperalgesia.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally at various doses.

-

Assessment of Mechanical Hyperalgesia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A decrease in the threshold indicates mechanical hyperalgesia.

-

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. A decrease in latency indicates thermal hyperalgesia.

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between vehicle-treated and this compound-treated groups to determine the analgesic effect of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the characterization of this compound.

Caption: Proposed signaling pathway of this compound in mast cells.

Conclusion

This compound remains a cornerstone tool in neuroscience research, enabling detailed investigation of kainate receptor pharmacology and physiology. Its high potency and selectivity have been instrumental in defining the roles of these receptors in synaptic transmission, plasticity, and various pathological states. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Future research with this valuable compound will undoubtedly continue to unravel the complexities of glutamatergic signaling in the nervous system and other tissues.

References

- 1. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SYM 2081: A Potent and Selective Kainate Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its unique property of inducing rapid receptor desensitization at low nanomolar concentrations allows it to function as a practical antagonist, making it an invaluable pharmacological tool for elucidating the physiological and pathological roles of kainate receptors. This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a stereoisomer of 4-methylglutamic acid. The specific (2S,4R) configuration is crucial for its high affinity and selectivity for kainate receptors.[1][2]

| Identifier | Value |

| IUPAC Name | (2S,4R)-2-Amino-4-methylpentanedioic acid[2] |

| Synonyms | (2S,4R)-4-Methylglutamic acid, L-erythro-γ-methyl-Glutamic Acid[2][3] |

| CAS Number | 31137-74-3[2][3] |

| Chemical Formula | C₆H₁₁NO₄[2][3] |

| Molar Mass | 161.16 g/mol [2][4] |

| Appearance | White solid[2] |

| SMILES | C--INVALID-LINK--O)N">C@HC(=O)O[2] |

| InChI Key | KRKRAOXTGDJWNI-DMTCNVIQSA-N[2][3] |

| Solubility | Slightly soluble in water and acetonitrile (B52724) (0.1-1 mg/ml)[3] |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the direct activation of kainate receptors, a class of ligand-gated ion channels that mediate excitatory neurotransmission.[5] However, its most notable characteristic is the profound and rapidly induced desensitization of these receptors following agonist binding.

Potency and Selectivity

This compound exhibits high affinity for kainate receptors, with a potency comparable to the endogenous ligand, kainic acid.[5] It is highly selective for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[2][5]

Table 1: Receptor Binding Affinity and Potency of this compound

| Receptor Target | Assay Type | Preparation | Value | Reference |

| Kainate (Wild-Type) | [³H]kainate Binding | Rat Forebrain | IC₅₀: ~32 nM | [5] |

| Kainate (GluR6/GluK2) | [³H]kainate Binding | Recombinant | IC₅₀: ~19 nM | [5] |

| Kainate (General) | Radioligand Binding | Not Specified | IC₅₀: ~35 nM | [3] |

| AMPA (Wild-Type) | Radioligand Binding | Rat Forebrain | IC₅₀: >25,000 nM (~800x less potent than at Kainate) | [5] |

| NMDA (Wild-Type) | Radioligand Binding | Rat Forebrain | IC₅₀: ~7,000 nM (~200x less potent than at Kainate) | [3][5] |

| GluK1 (GluR5) | Electrophysiology | Homomeric Receptors | EC₅₀: 0.12 - 0.16 µM | [1][3] |

| GluK2 (GluR6) | Electrophysiology | Homomeric Receptors | EC₅₀: 0.23 µM | [1] |

| GluA1 (GluR1) | Electrophysiology | Homomeric Receptors | EC₅₀: 132 µM | [1] |

| GluA3 (GluR3) | Electrophysiology | Homomeric Receptors | EC₅₀: 453 µM | [1] |

| EAAT2 | Binding Assay | Not Specified | K_b_: 3.4 µM | [3] |

Dual Agonist/Antagonist Profile

The functional effect of this compound is highly concentration-dependent.

-

Low Concentrations (30-300 nM): At these concentrations, this compound acts as a potent functional antagonist. It binds to kainate receptors and induces a state of rapid and prolonged desensitization, rendering them unresponsive to subsequent stimulation by other agonists like glutamate or kainate.[5][6] This "desensitizing blockade" is a key feature exploited in many studies.

-

High Concentrations (~1 µM): At higher, micromolar concentrations, this compound behaves as a typical agonist, directly activating the kainate receptor to elicit rapidly desensitizing inward currents.[5]

Therapeutic and Research Applications

The unique pharmacological profile of this compound makes it a valuable tool for studying kainate receptor function and a prototype for potential therapeutic agents.

-

Neuroprotection and Pain: By desensitizing kainate receptors, this compound can attenuate the transmission of nociceptive signals. It has been shown to reduce hyperalgesia in animal models of inflammatory and neuropathic pain.[3][6]

-

Inflammatory Conditions: Recent studies have demonstrated that this compound can suppress the activation of dermal mast cells by agonizing the GluK2 receptor.[7] This suggests a potential therapeutic role in inflammatory skin diseases like dermatitis and rosacea.[7]

Experimental Protocols

Detailed characterization of this compound has been achieved through a combination of radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Inhibition)

This method is used to determine the binding affinity (IC₅₀) of this compound for various receptors.

Methodology Outline:

-

Tissue Preparation: Membranes from rat forebrains or HEK293 cells expressing specific kainate receptor subunits (e.g., GluR6) are prepared.[5]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]kainic acid, in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.[5]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure ion flow through receptor channels expressed in Xenopus oocytes, allowing for the determination of agonist potency (EC₅₀) and efficacy.

Methodology Outline:

-

Expression: Xenopus oocytes are injected with cRNA encoding specific receptor subunits (e.g., GluK1, GluK2).[1]

-

Recording: After 2-4 days to allow for protein expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

-

Drug Application: Solutions containing known concentrations of this compound are perfused over the oocyte.

-

Data Acquisition: The resulting current flow across the oocyte membrane is recorded.

-

Analysis: A concentration-response curve is constructed by plotting the peak current response against the drug concentration to determine the EC₅₀ value.[1]

-

Desensitization Modulation: To study agonist activity without the confounding factor of rapid desensitization, experiments are often performed in the presence of concanavalin (B7782731) A, a lectin that inhibits desensitization of kainate receptors.[1][5]

Synthesis Overview

A diastereoselective synthesis for producing this compound on a multi-gram scale has been reported.[2] The process begins with (S)-1-t-butoxycarbonyl-5-t-butyldiphenylsilyoxymethylpyrrolidine-2-one. Key steps include:

-

Formation of an enolate using lithium bis(trimethylsilyl)amide.

-

Stereoselective methylation using iodomethane.

-

Chromatographic purification of the desired trans product.

-

Selective removal of the tert-butyldiphenylsilyl (TBDPS) protecting group.

-

Oxidation of the resulting primary alcohol to a carboxylic acid.

-

Hydrolysis of the lactam ring.

-

Final deprotection to yield (2S,4R)-4-methylglutamic acid.[2]

Conclusion

This compound is a uniquely versatile pharmacological agent. Its high potency and selectivity for kainate receptors, combined with its profound concentration-dependent effects as both an agonist and a functional antagonist, have cemented its role as a critical tool in neuroscience research. Ongoing investigations into its effects on nociception and inflammation highlight its potential as a lead compound for the development of novel therapeutics targeting a range of disorders.

References

- 1. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SYM-2081 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an agonist that desensitizes kainate receptors, attenuates capsaicin and inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Selectivity of SYM 2081: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the selective pharmacological profile of SYM 2081, a potent agonist at kainate receptors. By delving into the quantitative data, experimental methodologies, and underlying signaling pathways, this document serves as a crucial resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Core Finding: Potent and Selective Agonism at Kainate Receptors

This compound, chemically known as (2S,4R)-4-methylglutamate, is a structural analog of glutamate (B1630785). The introduction of a methyl group at the 4-position of glutamate confers a remarkable selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[1] This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[2]

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound has been quantified through rigorous radioligand binding assays and functional electrophysiological studies. The following tables summarize the key findings from the literature, showcasing the compound's preferential activity at kainate receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate (Wild-Type) | Rat Forebrain | [3H]Kainic Acid | ~32 | [1] |

| Kainate (Recombinant) | GluR6 | [3H]Kainic Acid | ~19 | [1] |

| AMPA (Wild-Type) | Rat Forebrain | Not Specified | ~25,600 (800-fold less potent than at Kainate) | [1] |

| NMDA (Wild-Type) | Rat Forebrain | Not Specified | ~6,400 (200-fold less potent than at Kainate) | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Potency of this compound

| Receptor Subunit Composition | Expression System | EC50 (µM) | Reference |

| GluR5 (Kainate) | Xenopus oocytes | 0.12 ± 0.02 | [2] |

| GluR6 (Kainate) | Xenopus oocytes | 0.23 ± 0.01 | [2] |

| GluR1 (AMPA) | Xenopus oocytes | 132 ± 44 | [2] |

| GluR3 (AMPA) | Xenopus oocytes | 453 ± 57 | [2] |

| GluR6 (Kainate) | HEK 293 cells | ~1 | [1] |

| AMPA (in primary cortical cultures) | Rat Cerebral Cortex | 325 | [1] |

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols: Methodologies for Determining Selectivity

The determination of this compound's selectivity relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor.

1. Membrane Preparation:

-

From Tissue (e.g., Rat Forebrain): The tissue is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

From Cells Expressing Recombinant Receptors (e.g., HEK 293 cells with stable GluR6 expression): Cultured cells are harvested and lysed. The cell membranes are then isolated through centrifugation, washed, and resuspended.

2. Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]kainic acid for kainate receptors) and varying concentrations of the competing ligand (this compound).

-

The incubation is carried out at a controlled temperature and for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is then analyzed to determine the IC50 value of the competing ligand.

Electrophysiological Recordings

These techniques measure the functional response of ion channels to the application of a ligand.

1. Two-Electrode Voltage Clamp in Xenopus Oocytes:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the desired receptor subunits (e.g., GluR1, GluR3, GluR5, or GluR6). The oocytes are then incubated for several days to allow for receptor expression.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

Agonist Application: A solution containing this compound at various concentrations is perfused over the oocyte. To study kainate receptors, which desensitize rapidly, concanavalin (B7782731) A can be included in the recording solution to reduce desensitization.[2]

-

Data Acquisition: The resulting ion current is recorded and analyzed to determine the EC50 value of the agonist.

2. Whole-Cell Patch Clamp in Primary Neuronal Cultures or Cell Lines:

-

Cell Preparation: Primary cultures of neurons (e.g., from rat cerebral cortex) are prepared, or cell lines (e.g., HEK 293) stably expressing the receptor of interest are cultured on coverslips.

-

Recording: A glass micropipette filled with an intracellular solution is brought into contact with a single cell to form a high-resistance seal. The cell membrane under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Agonist Application: this compound is applied to the cell via a perfusion system.

-

Data Acquisition: The current flowing through the ion channels is recorded and analyzed to determine the EC50 value.

Visualizing Selectivity and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts of this compound selectivity and the experimental workflow for its determination.

Caption: Selectivity profile of this compound for ionotropic glutamate receptors.

References

The Role of SYM 2081 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM 2081, chemically known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. Its remarkable selectivity for kainate receptors over AMPA and NMDA receptors has established it as an invaluable pharmacological tool in the field of neuroscience. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and its application in preclinical research, particularly in the study of neuropathic pain.

Pharmacological Profile of this compound

This compound's utility in neuroscience research stems from its high affinity and selective agonist activity at kainate receptors. This allows for the specific investigation of the physiological and pathological roles of these receptors in the central nervous system.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity (IC50) and potency (EC50) of this compound at various glutamate receptor subtypes.

| Radioligand Binding Affinity (IC50) | |

| Receptor Target | IC50 (nM) |

| Kainate Receptor (rat forebrain, [3H]kainate) | ~32 |

| Recombinant GluR6 (GluK2) Kainate Receptor ([3H]kainate) | ~19 |

| AMPA Receptor (rat forebrain) | ~25,600 (800-fold less potent than at kainate receptors) |

| NMDA Receptor (rat forebrain) | ~6,400 (200-fold less potent than at kainate receptors) |

| Functional Potency (EC50) | |

| Receptor Subunit | EC50 (µM) |

| Homomeric GluR5 (GluK1) Kainate Receptor | 0.12 ± 0.02 |

| Homomeric GluR6 (GluK2) Kainate Receptor | 0.23 ± 0.01 |

| AMPA Receptor (GluR1 subunit) | 132 ± 44 |

| AMPA Receptor (GluR3 subunit) | 453 ± 57 |

Core Mechanism of Action: Kainate Receptor Agonism and Desensitization

This compound acts as a potent agonist at kainate receptors, meaning it binds to and activates the receptor, leading to the opening of its associated ion channel and subsequent neuronal depolarization. A key characteristic of this compound's action is the induction of rapid and profound receptor desensitization. This phenomenon, where the receptor becomes unresponsive to further stimulation despite the continued presence of the agonist, is a crucial aspect of its use in research. By inducing desensitization, this compound can be used to functionally inactivate kainate receptors, providing a powerful method to study their role in synaptic transmission and plasticity.

Signaling pathway of this compound at the kainate receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to characterize its interaction with kainate receptors and to investigate its effects in vivo.

Radioligand Binding Assay: Determining Binding Affinity

This protocol outlines the steps to determine the binding affinity of this compound for kainate receptors in rat brain tissue using a competitive binding assay with [3H]kainate.

Materials:

-

Rat brain tissue (forebrain)

-

[3H]kainic acid (specific activity ~50-60 Ci/mmol)

-

This compound

-

Unlabeled kainic acid

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer, centrifuge, filtration manifold, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of [3H]kainate (e.g., 5 nM).

-

Increasing concentrations of this compound (e.g., from 10^-10 to 10^-5 M).

-

For non-specific binding, add a high concentration of unlabeled kainic acid (e.g., 1 mM).

-

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]kainate binding) using non-linear regression analysis.

-

Experimental workflow for the [3H]kainate binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Potency

This protocol describes the use of TEVC in Xenopus oocytes to measure the functional potency of this compound at recombinant kainate receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the desired kainate receptor subunit (e.g., GluK1, GluK2)

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

This compound stock solution

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Micromanipulators and perfusion system

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA encoding the kainate receptor subunit of interest.

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply increasing concentrations of this compound to the oocyte via the perfusion system.

-

Record the inward current elicited by each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response for each this compound concentration.

-

Normalize the current responses to the maximum response.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits a half-maximal response).

-

In Vivo Neuropathic Pain Model: Evaluating Therapeutic Potential

This protocol details the use of this compound in a rat model of neuropathic pain to assess its analgesic properties.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Von Frey filaments for assessing mechanical allodynia

-

Radiant heat source for assessing thermal hyperalgesia

Procedure:

-

Induction of Neuropathic Pain (Spared Nerve Injury Model):

-

Anesthetize the rat.

-

Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Close the incision with sutures.

-

Allow the animals to recover for at least 7 days.

-

-

Drug Administration:

-

Administer this compound (e.g., 10, 30, or 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Behavioral Testing:

-

Mechanical Allodynia (Von Frey Test):

-

Place the rat in a testing chamber with a mesh floor.

-

Apply Von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.

-

The withdrawal threshold is the lowest force that elicits a paw withdrawal response.

-

-

Thermal Hyperalgesia (Plantar Test):

-

Place the rat in a testing chamber with a glass floor.

-

Position a radiant heat source underneath the plantar surface of the hind paw on the injured side.

-

Measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).

-

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups.

-

Use appropriate statistical tests (e.g., ANOVA) to determine if this compound significantly reduces mechanical allodynia and thermal hyperalgesia.

-

Conclusion

This compound is a powerful and selective tool for the investigation of kainate receptor function in the central nervous system. Its ability to potently activate and subsequently desensitize these receptors allows for a nuanced exploration of their roles in both normal physiology and in pathological states such as neuropathic pain. The detailed protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their own investigations, contributing to a deeper understanding of the complex signaling pathways governed by glutamate.

The Desensitizing Effect of SYM 2081: A Technical Guide for Neuropharmacology Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the desensitizing properties of SYM 2081, a potent and selective agonist for kainate receptors. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms.

Core Concepts: this compound as a Functional Antagonist

This compound, chemically known as (2S,4R)-4-methylglutamic acid, is a conformationally constrained analog of glutamate (B1630785). Its significance in neuropharmacology stems from its high selectivity and potency as an agonist at kainate receptors, a subtype of ionotropic glutamate receptors. While technically an agonist, the primary functional outcome of this compound application at physiological concentrations is a profound and rapid desensitization of the kainate receptor. This leads to a state where the receptor is unresponsive to subsequent agonist stimulation, effectively rendering this compound a functional antagonist. This unique mode of action makes it a valuable tool for elucidating the physiological and pathological roles of kainate receptors.

Quantitative Profile of this compound

The following tables summarize the key quantitative parameters of this compound's interaction with glutamate receptor subtypes, compiled from various electrophysiological and radioligand binding studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate Receptor | Wild-type (rat forebrain) | [³H]kainic acid | ~32 | [1] |

| Kainate Receptor (GluR6) | Recombinant | [³H]kainic acid | ~19 | [1] |

| AMPA Receptor | Wild-type (rat forebrain) | [³H]AMPA | ~25,600 (800-fold less potent than at kainate receptors) | [1] |

| NMDA Receptor | Wild-type (rat forebrain) | - | ~6,400 (200-fold less potent than at kainate receptors) | [1] |

Table 2: Functional Potency of this compound

| Receptor Subtype | Expression System | Technique | Parameter | Value (µM) | Reference |

| GluR6 | HEK293 cells | Electrophysiology | EC50 (agonist effect) | ~1 | [1] |

| GluR5 | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 (in presence of Concanavalin A) | 0.12 ± 0.02 | [2] |

| GluR6 | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 (in presence of Concanavalin A) | 0.23 ± 0.01 | [2] |

| GluR1 (AMPA) | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 | 132 ± 44 | [2] |

| GluR3 (AMPA) | Xenopus oocytes | Two-Electrode Voltage Clamp | EC50 | 453 ± 57 | [2] |

Mechanism of Desensitization

The desensitization induced by this compound is a conformational change in the kainate receptor at the level of its ligand-binding domain (LBD). Upon binding of an agonist like this compound, the LBD, which exists as a dimer of dimers, undergoes a significant rearrangement. This conformational shift leads to the closure of the ion channel pore, even while the agonist remains bound. This desensitized state is energetically stable, preventing the receptor from reopening until the agonist dissociates and the receptor returns to its resting state. The process can be visualized as a multi-step event:

This compound Binding and Receptor State Transitions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the desensitizing effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to measure the agonist and desensitizing effects of this compound on recombinant kainate receptors (e.g., GluR6) expressed in a mammalian cell line.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently transfected with the cDNA encoding the desired kainate receptor subunit (e.g., GluR6) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent reporter plasmid (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Recordings are typically performed 24-48 hours post-transfection.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with transfected cells are placed in a recording chamber on an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

A gigaohm seal is formed with a transfected cell, and the membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

This compound and other ligands (e.g., kainate) are applied rapidly using a multi-barrel perfusion system.

-

To assess the desensitizing effect, cells are pre-exposed to a low concentration of this compound (e.g., 30-300 nM) for a defined period (e.g., 30-60 seconds) before co-application with a higher concentration of a standard agonist like kainate. The reduction in the kainate-evoked current in the presence of this compound indicates the extent of desensitization.

Workflow for Whole-Cell Patch-Clamp Experiment.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for kainate receptors in native tissue.

Membrane Preparation:

-

Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated three times.

-

The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined (e.g., using a BCA assay).

Binding Assay:

-

In a series of tubes, a fixed amount of membrane preparation (e.g., 100-200 µg of protein) is incubated with a fixed concentration of [³H]kainic acid (e.g., 5 nM).

-

Increasing concentrations of unlabeled this compound (or other competing ligands) are added to the tubes.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate (e.g., 1 mM).

-

The reaction mixture is incubated at 4°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution containing polyethyleneimine to reduce non-specific binding.

-

The filters are washed rapidly with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

Workflow for Radioligand Binding Assay.

Conclusion

This compound is a powerful pharmacological tool for studying the role of kainate receptors in the central nervous system. Its ability to induce a profound and rapid desensitization allows for the functional silencing of these receptors with high selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their investigations of synaptic transmission, plasticity, and neurological disorders.

References

SYM 2081: An In-Depth Technical Guide to its In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of SYM 2081, a potent and selective agonist for the kainate subtype of ionotropic glutamate (B1630785) receptors. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological profile and its potential as a research tool and therapeutic agent.

Core Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound, highlighting its binding affinity and functional potency at various glutamate receptor subtypes and other molecular targets.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate Receptor | Wild-type (rat forebrain) | [3H]Kainic acid | ~32 | [1] |

| Kainate Receptor (GluR6) | Recombinant | [3H]Kainic acid | ~19 | [1] |

| AMPA Receptor | Wild-type (rat forebrain) | [3H]AMPA | ~25,600 (800-fold less potent than at kainate receptors) | [1] |

| NMDA Receptor | Wild-type (rat forebrain) | [3H]CPP | ~6,400 (200-fold less potent than at kainate receptors) | [1][2] |

Table 2: Functional Potency (EC50) of this compound

| Receptor/Channel | Cell System | Method | EC50 (µM) | Notes | Reference |

| Kainate Receptor (GluR6) | HEK 293 cells | Electrophysiology | ~1 | Elicited rapidly desensitizing inward currents. | [1] |

| Kainate Receptor (GluR5) | Xenopus oocytes | Two-electrode voltage clamp | 0.12 ± 0.02 | In the presence of concanavalin (B7782731) A. | [3] |

| Kainate Receptor (GluR6) | Xenopus oocytes | Two-electrode voltage clamp | 0.23 ± 0.01 | In the presence of concanavalin A. | [3] |

| AMPA Receptor (GluR1) | Xenopus oocytes | Two-electrode voltage clamp | 132 ± 44 | [3] | |

| AMPA Receptor (GluR3) | Xenopus oocytes | Two-electrode voltage clamp | 453 ± 57 | [3] | |

| AMPA Receptor | Primary cultures of cerebral cortex | Electrophysiology | 325 | [1] |

Table 3: Activity at Excitatory Amino Acid Transporters (EAATs)

| Transporter | Cell System | Parameter | Value (µM) | Reference |

| EAAT1 | Xenopus laevis oocytes | Km (Substrate) | 54 | [4] |

| EAAT2 | Xenopus laevis oocytes | Kb (Inhibitor of glutamate transport) | 3.4 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are synthesized from the available literature to provide a practical guide for reproducing these in vitro studies.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for kainate, AMPA, and NMDA receptors.

Materials:

-

Rat forebrain tissue or HEK 293 cells expressing the recombinant receptor of interest.

-

Membrane preparation buffer (e.g., Tris-HCl).

-

Radioligands: [3H]Kainic acid for kainate receptors, [3H]AMPA for AMPA receptors, and [3H]CPP for NMDA receptors.

-

This compound and other competing ligands.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize rat forebrain tissue or transfected HEK 293 cells in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand (this compound or a reference compound).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To measure the functional potency (EC50) of this compound at specific kainate and AMPA receptor subunits.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired glutamate receptor subunits (e.g., GluR1, GluR3, GluR5, GluR6).

-

Oocyte injection system.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., standard frog Ringer's solution).

-

This compound and other agonists.

-

Concanavalin A (to reduce desensitization at kainate receptors).

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with the cRNA encoding the desired receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Drug Application: Apply this compound at various concentrations to the oocyte via the perfusion system. To study kainate receptors, pre-treat with concanavalin A to inhibit rapid desensitization.[3]

-

Data Acquisition: Record the inward currents elicited by the application of this compound.

-

Data Analysis: Measure the peak amplitude of the current response at each concentration of this compound. Normalize the responses to the maximal response and plot a concentration-response curve. Fit the data with a Hill equation to determine the EC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the general workflows of the experimental procedures described.

Caption: Agonist action of this compound at kainate receptors.

Caption: this compound's influence on apoptotic pathways.

Caption: Workflow for radioligand binding assays.

Concluding Remarks

The in vitro data presented in this guide firmly establishes this compound as a high-affinity and selective agonist for kainate receptors.[1][3] Its selectivity over AMPA and NMDA receptors makes it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[5] Furthermore, its demonstrated effects on apoptotic signaling pathways and excitatory amino acid transporters suggest potential therapeutic applications in conditions such as hypoxic-ischemic brain injury and neuropathic pain.[4] Recent findings on its ability to suppress mast cell activation via GluK2 agonism open new avenues for its investigation in inflammatory skin diseases.[6] The provided experimental protocols and visualizations serve as a foundation for further research and development involving this potent pharmacological agent.

References

- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SYM-2081 - Wikipedia [en.wikipedia.org]

- 6. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Physiological Role of Kainate Receptors with SYM 2081: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SYM 2081, a potent and selective agonist for the kainate class of ionotropic glutamate (B1630785) receptors. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of kainate receptors in the central nervous system and beyond. This document details the pharmacological properties of this compound, provides established experimental protocols for its use, and illustrates the key signaling pathways associated with kainate receptor activation.

Introduction to this compound

This compound, chemically known as (2S,4R)-4-methylglutamate, is a structural analog of glutamate. The introduction of a methyl group at the 4th position of the glutamate backbone confers a high degree of selectivity for kainate receptors over other ionotropic glutamate receptors, namely AMPA and NMDA receptors.[1][2] Extensive research has demonstrated that this compound potently displaces [3H]kainate binding and elicits rapidly desensitizing currents in electrophysiological recordings, characteristic of kainate receptor activation.[1][3] Its utility extends from fundamental neuroscience research to preclinical studies of pain and inflammation.[4][5]

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at various glutamate receptor subtypes.

Table 1: Binding Affinity of this compound at Glutamate Receptors

| Receptor Target | Preparation | Radioligand | IC50 (nM) | Reference |

| Kainate Receptor (Wild-Type) | Rat Forebrain | [3H]kainic acid | ~32 | [1] |

| Kainate Receptor (Recombinant GluR6/GluK2) | HEK293 Cells | [3H]kainic acid | ~19 | [1] |

| AMPA Receptor (Wild-Type) | Rat Forebrain | [3H]AMPA | >10,000 | [1] |

| NMDA Receptor (Wild-Type) | Rat Forebrain | [3H]CPP | ~7,000 | [1] |

Table 2: Functional Potency of this compound at Glutamate Receptors

| Receptor Subunit | Expression System | Method | EC50 (µM) | Reference |

| GluK1 (GluR5) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 0.12 ± 0.02 | [3] |

| GluK2 (GluR6) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 0.23 ± 0.01 | [3] |

| GluA1 (GluR1) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 132 ± 44 | [3] |

| GluA3 (GluR3) | Xenopus Oocytes | Two-Electrode Voltage Clamp | 453 ± 57 | [3] |

| GluR6 (HEK293 Cells) | Whole-Cell Patch Clamp | Kainate-like inward currents | ~1 | [1] |

| AMPA Receptors (Primary Cortical Neurons) | Whole-Cell Patch Clamp | Receptor currents | 325 | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay for Kainate Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for kainate receptors in rat brain tissue.

Materials:

-

Rat forebrain tissue

-

[3H]kainic acid (specific activity ~50-60 Ci/mmol)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrain tissue in 10 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh binding buffer, and centrifuge again.

-

Repeat the wash step two more times.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]kainic acid (final concentration ~5 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

For total binding, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled kainate (e.g., 100 µM).

-

Add 100 µL of the membrane preparation to each well.

-

Incubate the plate at 4°C for 1 hour.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a filtration manifold.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the procedure for expressing kainate receptor subunits in Xenopus laevis oocytes and recording agonist-induced currents using TEVC.

Materials:

-

Xenopus laevis oocytes

-

cRNA for kainate receptor subunits (e.g., GluK1, GluK2)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

Collagenase solution

-

Microinjection setup

-

TEVC setup (amplifier, headstages, microelectrodes, perfusion system)

-

Microelectrode puller

-

Recording solution (ND96)

-

This compound stock solution

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject each oocyte with approximately 50 nL of cRNA solution (1 µg/µL) for the desired kainate receptor subunit(s).

-

Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply this compound at various concentrations through the perfusion system.

-

Record the inward currents elicited by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current at each this compound concentration.

-

Normalize the current responses to the maximum response.

-

Plot the normalized current against the logarithm of the this compound concentration.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Assessment of Mechanical and Thermal Hyperalgesia in Rats

This section describes behavioral assays to evaluate the analgesic effects of this compound in rodent models of pain.

3.3.1. Mechanical Allodynia (Von Frey Test)

Materials:

-

Von Frey filaments of varying forces

-

Elevated mesh platform

-

Plexiglas enclosures

-

Rats with induced hyperalgesia (e.g., carrageenan-induced inflammation)

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Acclimatization:

-

Place the rats in individual Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 30 minutes before testing.

-

-

Baseline Measurement:

-

Apply Von Frey filaments to the plantar surface of the hind paw in ascending order of force.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

-

Drug Administration and Testing:

-

Administer this compound or vehicle to the rats.

-

At predetermined time points after administration, repeat the Von Frey test to assess the effect of the compound on the paw withdrawal threshold.

-

3.3.2. Thermal Hyperalgesia (Hargreaves Test)

Materials:

-

Plantar test apparatus (Hargreaves apparatus)

-

Plexiglas enclosures

-

Rats with induced hyperalgesia

-

This compound solution for administration

Procedure:

-

Acclimatization:

-

Place the rats in the Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate.

-

-

Baseline Measurement:

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the heat source and measure the time it takes for the rat to withdraw its paw (paw withdrawal latency).

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

-

Drug Administration and Testing:

-

Administer this compound or vehicle.

-

At specified time points, measure the paw withdrawal latency again to determine the effect of the treatment.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to kainate receptor function and experimental investigation.

Kainate Receptor Signaling Pathways

Kainate receptors exhibit dual signaling capabilities: a canonical ionotropic pathway and a non-canonical metabotropic pathway.[6][7]

Caption: Dual signaling pathways of kainate receptors.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for investigating the effects of this compound in a preclinical pain model.

Caption: Preclinical pain model experimental workflow.

Logical Relationship of this compound Selectivity

This diagram illustrates the selectivity profile of this compound for kainate receptors over other ionotropic glutamate receptors.

Caption: Selectivity of this compound for glutamate receptors.

This technical guide provides a foundational understanding and practical framework for researchers utilizing this compound to investigate the multifaceted roles of kainate receptors. The provided data, protocols, and diagrams are intended to facilitate experimental design and data interpretation in this dynamic field of neuroscience.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 2. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SYM 2081

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYM 2081, also known as (2S,4R)-4-methylglutamic acid, is a potent and highly selective ligand for the kainate subtype of ionotropic glutamate (B1630785) receptors.[1][2] While it functions as an agonist, its key characteristic is the induction of rapid and profound receptor desensitization at low concentrations. This unique property allows this compound to act as a functional antagonist, making it a valuable tool for investigating the physiological and pathophysiological roles of kainate receptors in the central nervous system.[1] In vivo studies have demonstrated its potential in models of neuropathic pain, where it can alleviate hypersensitivity to painful stimuli.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo research, with a focus on rodent models of neuropathic pain.

Data Presentation

While specific quantitative data from in vivo studies with this compound is not consistently presented in publicly available literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers should populate these tables with their own experimental data.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |

| Vehicle Control | - | 10 | Data | Data | Data | Data |

| This compound | 10 | 10 | Data | Data | Data | Data |

| This compound | 50 | 10 | Data | Data | Data | Data |

| This compound | 100 | 10 | Data | Data | Data | Data |

| Positive Control | e.g., Gabapentin | 10 | Data | Data | Data | Data |

Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

No specific pharmacokinetic data for this compound in rats is readily available in the public domain. The following table is a template for expected parameters.

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Cmax (ng/mL) | Intraperitoneal | Data | Data |

| Tmax (h) | Intraperitoneal | Data | Data |

| AUC (0-t) (ng·h/mL) | Intraperitoneal | Data | Data |

| Half-life (t½) (h) | Intraperitoneal | Data | Data |

| Bioavailability (%) | Intraperitoneal | Data | Data |

Table 3: Acute Toxicity Profile of this compound in Rodents

No specific toxicology data for this compound is readily available in the public domain. The following table is a template for expected parameters.

| Species | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects |

| Rat | Intraperitoneal | Data | Data |

| Mouse | Intraperitoneal | Data | Data |

| Rat | Oral | Data | Data |

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain via Sciatic Nerve Constriction Injury in Rats

This protocol describes a common method for inducing a neuropathic pain state in rats, which can then be used to test the efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical tools (scissors, forceps)

-

4-0 silk suture

-

Antiseptic solution and wound closure materials

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the skin on the lateral surface of the thigh.

-

Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Carefully isolate the sciatic nerve and place four loose ligatures of 4-0 silk suture around it with approximately 1 mm spacing. The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

-

Wound Closure: Suture the muscle layer and close the skin incision.

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and allow the animals to recover. Monitor for signs of infection.

-

Development of Neuropathy: Allow 5-7 days for the development of mechanical allodynia and thermal hyperalgesia before commencing behavioral testing.

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

This protocol details the procedure for measuring the paw withdrawal threshold to a mechanical stimulus.[3][4]

Materials:

-

Von Frey filaments (calibrated set) or an electronic Von Frey apparatus

-

Testing chambers with a wire mesh floor

-

Rats from Protocol 1

Procedure:

-

Acclimatization: Place the rats in the testing chambers on the wire mesh floor for at least 30 minutes to allow them to acclimate to the environment.[3]

-

Stimulation: Apply the Von Frey filament to the plantar surface of the hind paw. In the case of manual filaments, use the "up-down" method starting with a filament in the middle of the expected range.[3] For an electronic apparatus, apply a gradually increasing force.

-

Response: A positive response is a sharp withdrawal, licking, or shaking of the paw.

-

Threshold Determination: The 50% withdrawal threshold is calculated based on the pattern of responses to different filament forces. With an electronic device, the force at which the paw is withdrawn is recorded.

-

Data Collection: Repeat the measurement several times with a few minutes interval between stimulations and average the results to determine the paw withdrawal threshold in grams.

Protocol 3: Administration of this compound and Evaluation of its Anti-Allodynic Effect

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or a solution of DMSO in saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Rats with confirmed mechanical allodynia

Procedure:

-

Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for doses of 10, 50, and 100 mg/kg). Note: The solubility of this compound should be determined empirically. If using DMSO, the final concentration should be kept low (e.g., <10%) to avoid vehicle-induced effects.[5]

-

Baseline Measurement: Measure the baseline mechanical paw withdrawal threshold of the neuropathic rats using the Von Frey test as described in Protocol 2.

-

Drug Administration: Administer the prepared this compound solution or vehicle via intraperitoneal injection.

-

Post-treatment Measurement: At defined time points after injection (e.g., 30, 60, 120 minutes), repeat the Von Frey test to assess the effect of this compound on the paw withdrawal threshold.

-

Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline and vehicle control groups to determine the anti-allodynic effect of this compound.

Mandatory Visualization

Caption: Signaling pathway of this compound in modulating nociceptive transmission.

References

- 1. (2S,4R)-4-methylglutamic acid (this compound): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The methylglutamate, this compound, is a potent and highly selective agonist at kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]